molecular formula C13H18O B13477145 2-(3-Tert-butylphenyl)prop-2-en-1-ol

2-(3-Tert-butylphenyl)prop-2-en-1-ol

Cat. No.: B13477145
M. Wt: 190.28 g/mol
InChI Key: NEZKGIRGQFYGEU-UHFFFAOYSA-N
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Description

2-(3-Tert-butylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C13H18O It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Tert-butylphenyl)prop-2-en-1-ol typically involves the reaction of 3-tert-butylbenzaldehyde with propargyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Tert-butylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Tert-butylphenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Tert-butylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to the desired biological or chemical outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-tert-Butylphenyl)-2-methylpropan-1-ol
  • 3-(2-tert-Butylphenyl)prop-2-en-1-ol
  • trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile

Uniqueness

2-(3-Tert-butylphenyl)prop-2-en-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and reactivity compared to similar compounds. Additionally, its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-(3-tert-butylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C13H18O/c1-10(9-14)11-6-5-7-12(8-11)13(2,3)4/h5-8,14H,1,9H2,2-4H3

InChI Key

NEZKGIRGQFYGEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C(=C)CO

Origin of Product

United States

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